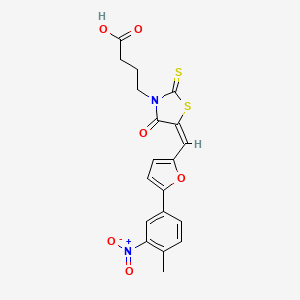
(E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H16N2O6S2 and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is part of a class known for diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the most relevant findings regarding its biological activity, supported by data tables and case studies.
Structure and Properties
This compound features a thiazolidinone core, which is known for its medicinal properties. The structural complexity includes a furan moiety and a nitrophenyl group, both of which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 16–32 mg/ml |
| 2 | Escherichia coli | 0.20 ± 0.00 mg/ml |
| 3 | Bacillus cereus | 0.30 ± 0.03 mg/ml |
These results indicate that the compound's derivatives can outperform standard antibiotics like ampicillin against certain bacterial strains .
Anticancer Activity
The anticancer profile of compounds containing the thiazolidinone structure has been extensively studied. The compound has shown promising results against various human cancer cell lines:
-
Cell Lines Tested :
- Human acute leukemia (HL-60)
- Adenocarcinomic human alveolar basal epithelial (A549)
- Human breast cancer (MDA-MB-231)
-
IC50 Values :
- HL-60: IC50 = 2.66 µM
- A549: IC50 = 7 µM
- MDA-MB-231: IC50 = 6.42 µM
These values suggest that the compound has potent cytotoxic effects, comparable to established chemotherapeutic agents .
The mechanism through which this compound exerts its effects appears to involve apoptosis induction and microtubule stabilization, which disrupts cancer cell proliferation:
- The compound promotes microtubule protofilament assembly, leading to reduced microtubule density and disordered networks, which is crucial for cancer cell division .
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives:
- In Vitro Studies :
- In Vivo Studies :
Propriétés
IUPAC Name |
4-[(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S2/c1-11-4-5-12(9-14(11)21(25)26)15-7-6-13(27-15)10-16-18(24)20(19(28)29-16)8-2-3-17(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,22,23)/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFMLUHJMNDAHQ-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














